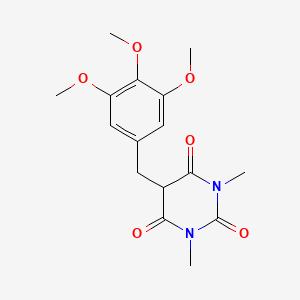![molecular formula C19H20N4O3S B4880287 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B4880287.png)
5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide, also known as Pimasertib, is a small molecule inhibitor of MEK1/2, a critical component of the MAPK signaling pathway. The MAPK pathway plays a crucial role in cell proliferation, differentiation, and survival, and its dysregulation has been implicated in various diseases, including cancer. Pimasertib has shown promising results in preclinical studies as an anticancer agent, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide targets the MEK1/2 kinases, which are upstream activators of the ERK1/2 kinases in the MAPK pathway. The MAPK pathway is activated by various extracellular signals, including growth factors, cytokines, and stress signals, and plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway has been implicated in various diseases, including cancer. 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide inhibits the MAPK pathway by preventing the activation of ERK1/2, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It inhibits the phosphorylation of ERK1/2, leading to the inhibition of cell proliferation and induction of apoptosis. 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide also inhibits the invasion and migration of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) and upregulating the expression of tissue inhibitors of MMPs (TIMPs). 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, by downregulating the expression of vascular endothelial growth factor (VEGF).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide in lab experiments are its high potency and specificity for MEK1/2 kinases, making it an ideal tool for studying the MAPK pathway. 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well characterized. The limitations of using 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide in lab experiments are its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics, and its potential off-target effects, which can affect the interpretation of the results.
Orientations Futures
There are several future directions for the research on 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide. One direction is to investigate its efficacy in clinical trials as a single agent and in combination with other anticancer drugs. Another direction is to study its potential use in other diseases, such as autoimmune diseases and inflammatory diseases, where the MAPK pathway is dysregulated. Furthermore, the development of more potent and selective MEK inhibitors, such as 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide, could lead to the discovery of new therapeutic targets for various diseases.
Méthodes De Synthèse
The synthesis of 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide involves the reaction of 5-(2-amino-4-methylpyridin-3-yl)-1H-pyrazole-4-carboxamide with 6-bromo-2-methoxy-5-methylbenzenamine, followed by the reaction with 2-methylbenzenesulfonyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has been extensively studied for its anticancer properties. It has shown promising results in preclinical studies as a single agent and in combination with other anticancer drugs. 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including melanoma, non-small cell lung cancer, pancreatic cancer, and colorectal cancer. It has also been shown to induce apoptosis and inhibit the invasion and migration of cancer cells.
Propriétés
IUPAC Name |
5-[6-(2-methoxy-5-methylanilino)pyridazin-3-yl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-12-4-8-17(26-3)16(10-12)21-19-9-7-15(22-23-19)14-6-5-13(2)18(11-14)27(20,24)25/h4-11H,1-3H3,(H,21,23)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMSACSHGLDXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NN=C(C=C2)C3=CC(=C(C=C3)C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{6-[(2-Methoxy-5-methylphenyl)amino]pyridazin-3-YL}-2-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide](/img/structure/B4880209.png)

![1-[(4-chlorophenoxy)acetyl]-4-(1-naphthylmethyl)piperazine oxalate](/img/structure/B4880221.png)
![[4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenoxy]acetic acid](/img/structure/B4880231.png)
![1-{3-[(1H-benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B4880236.png)
![methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4880237.png)

![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-naphthamide](/img/structure/B4880247.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B4880249.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B4880256.png)
![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4880264.png)

![10-benzoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4880275.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4880279.png)